Ranatuerin-5
Description
Ranatuerin-5 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the American bullfrog (Rana catesbeiana). It belongs to the ranatuerin family, which is characterized by a conserved N-terminal domain and a variable C-terminal region rich in hydrophobic and cationic residues . This compound exhibits broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria, fungi, and enveloped viruses. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cell lysis . Structural studies reveal a helical conformation in membrane-mimetic environments, with a molecular weight of approximately 2.8 kDa and an isoelectric point (pI) of 9.5 .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPIASLLGKYL |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Ranatuerin-3
Ranatuerin-3, another peptide from the same family, shares 65% sequence homology with Ranatuerin-5. Key differences include:
Functional Implications :
Functional Analogues: Temporin-L
Temporin-L, a 13-residue AMP from the European red frog (Rana temporaria), shares functional similarities with this compound but differs structurally:
- Length and Conformation : Temporin-L is shorter (1.5 kDa) and adopts a β-sheet structure in lipid bilayers .
- Mechanism : Both peptides disrupt membrane integrity, but Temporin-L preferentially targets cholesterol-rich mammalian membranes, resulting in higher cytotoxicity (HC50 = 12 µM vs. 35 µM for this compound) .
Activity Spectrum :
- Temporin-L shows superior antifungal activity (MIC = 2 µM against Candida albicans vs. 8 µM for this compound) .
- This compound retains potency in high-salt environments (150 mM NaCl), whereas Temporin-L’s efficacy declines by 50% under similar conditions .
Data Tables
Table 1: Structural and Functional Comparison of this compound with Analogues
| Property | This compound | Ranatuerin-3 | Temporin-L |
|---|---|---|---|
| Molecular Weight (kDa) | 2.8 | 2.7 | 1.5 |
| Isoelectric Point (pI) | 9.5 | 8.9 | 10.2 |
| MIC (E. coli) (µM) | 4 | 8 | 6 |
| Hemolytic Activity (%) | 25 | 10 | 65 |
| Salt Stability | High | Moderate | Low |
Table 2: Key Research Findings
Discussion of Research Findings
- Structural Determinants of Activity : The cationic charge and amphipathic helix of this compound are critical for its salt-resistant antimicrobial action, as demonstrated in molecular dynamics simulations . In contrast, Temporin-L’s β-sheet structure limits its adaptability in diverse ionic environments .
- Therapeutic Potential: this compound’s lower hemolytic activity compared to Temporin-L makes it a safer candidate for topical applications . However, its susceptibility to proteolytic degradation in serum (t1/2 = 30 minutes) remains a challenge shared with most amphibian AMPs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

